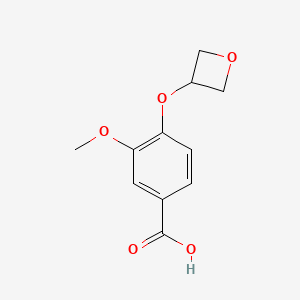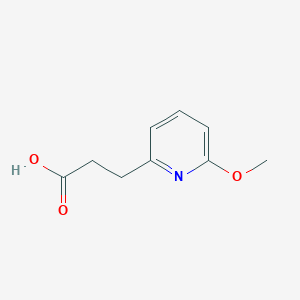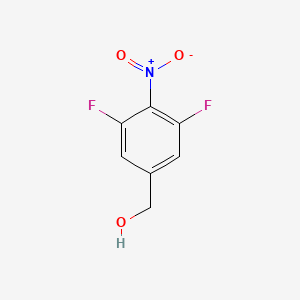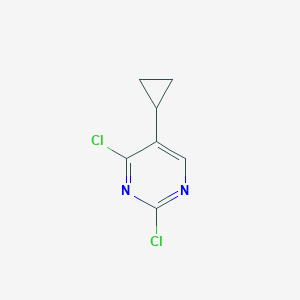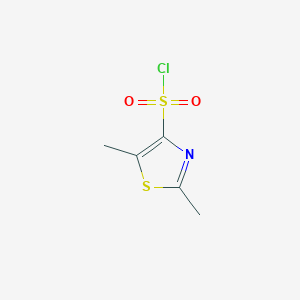
3-Methoxy-2,2,3-trimethylcyclobutan-1-amine
説明
3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is a chemical compound with the molecular formula C8H17NO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine consists of a cyclobutane ring, which is a four-membered carbon ring, with three methyl groups (CH3), an amine group (NH2), and a methoxy group (OCH3) attached .科学的研究の応用
Pharmaceutical Research
3-Methoxy-2,2,3-trimethylcyclobutan-1-amine: is a compound of interest in pharmaceutical research due to its structural uniqueness and potential biological activity. It could serve as a precursor or an intermediate in the synthesis of novel pharmacologically active molecules. Its cyclic amine structure may be explored for the development of new central nervous system (CNS) drugs, given that amines are often key functional groups in CNS-active compounds .
Chemical Synthesis
In the realm of chemical synthesis, this compound offers versatility as a building block. Its methoxy group and cyclobutanamine core can undergo various chemical reactions, making it suitable for creating complex organic molecules. It could be used to synthesize new ligands for catalysis or as a starting material for compounds with potential industrial applications .
Material Science
The applications in material science for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine could involve the development of new polymeric materials. The amine group can act as a site for polymerization, leading to materials with unique properties suitable for specialized applications such as high-performance coatings or advanced composite materials .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or a reagent in chromatographic methods. Its unique structure allows for easy detection and quantification, which is essential in the analysis of complex mixtures or in the quality control of pharmaceuticals .
Biochemistry
Biochemically, 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine might be investigated for its interaction with biological macromolecules. It could be a candidate for enzyme inhibition studies, which are crucial in understanding metabolic pathways and designing drugs to modulate these pathways .
Environmental Science
Lastly, the environmental science application could involve the study of this compound’s degradation products and their impact on the environment. Understanding its breakdown and persistence in various environmental conditions can inform the assessment of its ecological footprint and guide the development of environmentally benign synthesis methods .
Safety and Hazards
The safety information for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
3-methoxy-2,2,3-trimethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)6(9)5-8(7,3)10-4/h6H,5,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYFCPQNVXGOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




